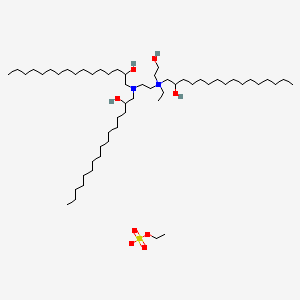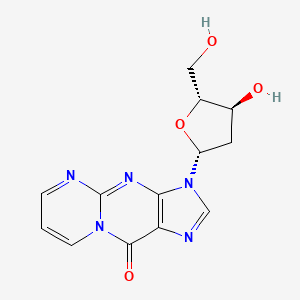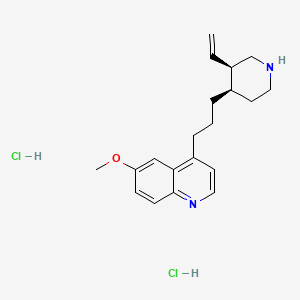
Quinoline, 4-(3-(3-ethenyl-4-piperidinyl)propyl)-6-methoxy-, dihydrochloride, (3R-cis)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoline, 4-(3-(3-ethenyl-4-piperidinyl)propyl)-6-methoxy-, dihydrochloride, (3R-cis)- is a complex organic compound with a unique structure that includes a quinoline backbone, a piperidine ring, and an ethenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 4-(3-(3-ethenyl-4-piperidinyl)propyl)-6-methoxy-, dihydrochloride, (3R-cis)- typically involves multiple steps, including the formation of the quinoline backbone, the introduction of the piperidine ring, and the addition of the ethenyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Quinoline, 4-(3-(3-ethenyl-4-piperidinyl)propyl)-6-methoxy-, dihydrochloride, (3R-cis)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction may produce more saturated compounds.
Wissenschaftliche Forschungsanwendungen
Quinoline, 4-(3-(3-ethenyl-4-piperidinyl)propyl)-6-methoxy-, dihydrochloride, (3R-cis)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Quinoline, 4-(3-(3-ethenyl-4-piperidinyl)propyl)-6-methoxy-, dihydrochloride, (3R-cis)- involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Quinoline, 4-(3-(3-ethenyl-4-piperidinyl)propyl)-6-methoxy-, dihydrochloride, (3R-cis)- include other quinoline derivatives with different substituents on the quinoline or piperidine rings.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which can confer distinct chemical and biological properties compared to other quinoline derivatives.
References
Eigenschaften
CAS-Nummer |
65843-79-0 |
|---|---|
Molekularformel |
C20H28Cl2N2O |
Molekulargewicht |
383.4 g/mol |
IUPAC-Name |
4-[3-[(3R,4R)-3-ethenylpiperidin-4-yl]propyl]-6-methoxyquinoline;dihydrochloride |
InChI |
InChI=1S/C20H26N2O.2ClH/c1-3-15-14-21-11-9-16(15)5-4-6-17-10-12-22-20-8-7-18(23-2)13-19(17)20;;/h3,7-8,10,12-13,15-16,21H,1,4-6,9,11,14H2,2H3;2*1H/t15-,16+;;/m0../s1 |
InChI-Schlüssel |
VDVOIMNEFCFCRJ-SLAHTUFOSA-N |
Isomerische SMILES |
COC1=CC2=C(C=CN=C2C=C1)CCC[C@@H]3CCNC[C@@H]3C=C.Cl.Cl |
Kanonische SMILES |
COC1=CC2=C(C=CN=C2C=C1)CCCC3CCNCC3C=C.Cl.Cl |
Verwandte CAS-Nummern |
72714-74-0 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


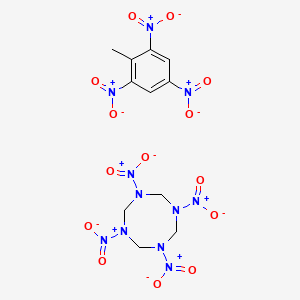
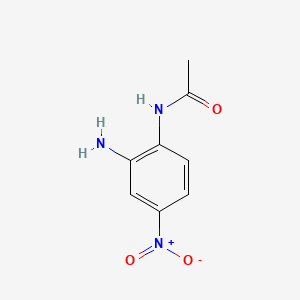
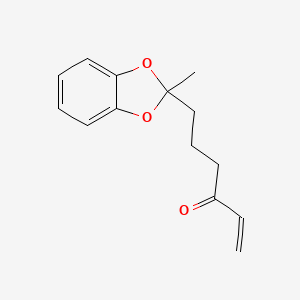
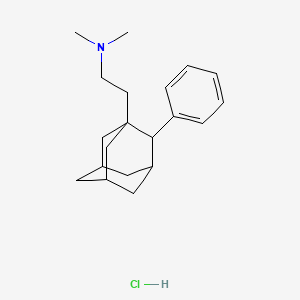
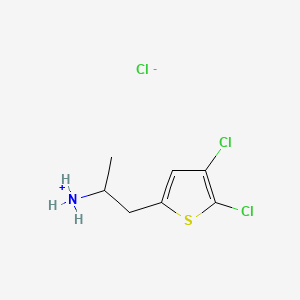
![Lanthanum,tris[(1,2,3,4,5-h)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]-](/img/structure/B13766013.png)
![2-[(2,4-dichlorophenyl)methylsulfanyl]-N,5-dimethylpyrimidin-4-amine](/img/structure/B13766021.png)
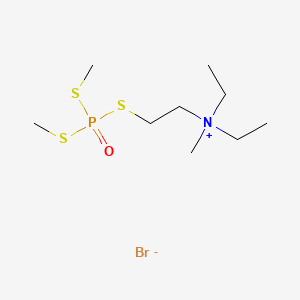

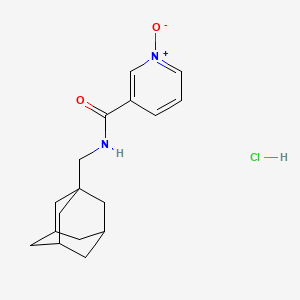

![1,3,2-Dioxaphosphorinane, 2,2'-[(2,2-dimethyl-1,3-propanediyl)bis(oxy)]bis[5,5-dimethyl-, 2,2'-dioxide](/img/structure/B13766044.png)
